Superior MAGL Potency Relative to KML29
PF-06795071 exhibits an IC50 of 3 nM against human MAGL, representing a ~2-fold improvement in potency compared to KML29, which has an IC50 of 5.9 nM in the same human enzyme assay . This higher potency, achieved through an optimized leaving group, translates to lower compound requirements for achieving equivalent target engagement in cellular and in vivo models [1].
| Evidence Dimension | MAGL inhibition potency (IC50) |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | KML29: 5.9 nM |
| Quantified Difference | ~2-fold lower IC50 (higher potency) |
| Conditions | Human MAGL enzymatic assay |
Why This Matters
Higher potency reduces the required dose for target engagement, minimizing off-target effects and conserving valuable compound in long-term studies.
- [1] McAllister, L. A., et al. (2018). Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent MAGL Inhibitors. Journal of Medicinal Chemistry, 61(7), 3008-3026. View Source
